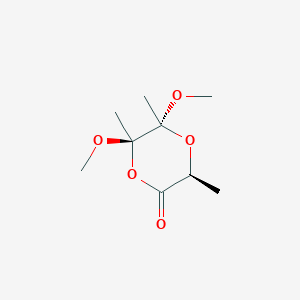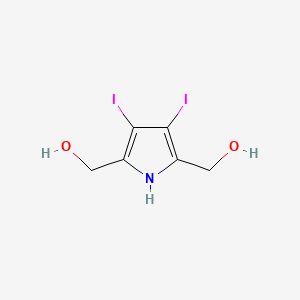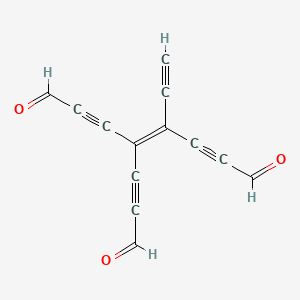![molecular formula C23H33NO4 B14205274 N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-96-6](/img/structure/B14205274.png)
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular arrangement, which includes a dodeca-2,4-dienoyl group attached to a D-tyrosine moiety. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Dodeca-2,4-dienoyl Group: This step involves the preparation of the dodeca-2,4-dienoyl group through a series of reactions, such as aldol condensation and subsequent dehydration.
Attachment to D-Tyrosine: The dodeca-2,4-dienoyl group is then attached to the D-tyrosine moiety through an amide bond formation. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers and large-scale reactors to ensure consistent production. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar in structure but with a different stereochemistry.
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure with a phenylalanine moiety instead of tyrosine.
Uniqueness
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific stereochemistry and the presence of both the dodeca-2,4-dienoyl group and the D-tyrosine moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
823195-96-6 |
|---|---|
分子式 |
C23H33NO4 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
(2R)-2-[[(6S)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21+/m0/s1 |
InChI 键 |
TVFBRUKGDMJDMC-LAUBAEHRSA-N |
手性 SMILES |
CCCCCC[C@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)


![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


